An In-depth Technical Guide to 1-Acetyl-6-nitro-1H-indol-3-yl Acetate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-Acetyl-6-nitro-1H-indol-3-yl Acetate: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-Acetyl-6-nitro-1H-indol-3-yl acetate, a compound of interest for researchers, scientists, and professionals in drug development. While this specific molecule is not extensively documented in current literature, this paper extrapolates its synthesis, properties, and potential applications from established knowledge of its core structural motifs: the 6-nitroindole and the 1-acetyl-1H-indol-3-yl acetate scaffolds.
Introduction: The Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The introduction of a nitro group and acetyl functionalities can significantly modulate the electronic and steric properties of the indole ring, influencing its biological activity.
The nitro group, a potent electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer agents.[3][4] Its presence on the indole ring, particularly at the 6-position, can influence the molecule's interaction with biological targets.[5] Concurrently, acetylation at the N1 and O3 positions can impact the compound's stability, solubility, and metabolic profile. The 1-acetyl group can serve as a protecting group or a modulator of activity, while the 3-acetoxy group is a key feature of chromogenic substrates used in microbiology.[6]
This guide proposes a synthetic pathway for 1-Acetyl-6-nitro-1H-indol-3-yl acetate, details its expected physicochemical and spectral properties, discusses its potential in drug discovery, and provides essential safety and handling protocols.
Physicochemical and Predicted Spectral Properties
Based on the analysis of structurally related compounds, the following properties are predicted for 1-Acetyl-6-nitro-1H-indol-3-yl acetate.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₂H₁₀N₂O₅ | Based on structural components |
| Molecular Weight | 262.22 g/mol | Calculated from the molecular formula |
| Appearance | Pale yellow to yellow crystalline solid | Typical for nitroaromatic compounds |
| Melting Point | > 200 °C (with decomposition) | Nitroindoles often have high melting points.[7] The melting point of (1-acetyl-1H-indol-3-yl)methyl acetate is 85-86 ºC.[8] The nitro group is expected to significantly increase this. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Based on the polarity of the functional groups. |
Predicted Spectral Data:
-
¹H NMR (in DMSO-d₆): Expected chemical shifts (δ, ppm) would include singlets for the two acetyl methyl protons (around 2.3-2.7 ppm), and distinct aromatic protons on the indole ring, with downfield shifts anticipated for protons near the electron-withdrawing nitro group.
-
¹³C NMR (in DMSO-d₆): Carbonyl carbons of the acetyl groups would appear significantly downfield (around 168-172 ppm).[6][9] The carbons of the benzene ring attached to the nitro group will also be significantly shifted.
-
IR (KBr, cm⁻¹): Characteristic peaks would include strong absorptions for the C=O stretching of the acetyl groups (around 1700-1750 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group (around 1520 and 1340 cm⁻¹).
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 262.[10][11] Common fragmentation patterns would involve the loss of acetyl and nitro groups.[10]
Proposed Synthesis of 1-Acetyl-6-nitro-1H-indol-3-yl Acetate
A plausible and efficient two-step synthesis is proposed, starting from commercially available 6-nitroindole. This pathway is based on established methods for the N- and O-acetylation of indole derivatives.[6][12]
Figure 1: Proposed one-pot synthesis workflow.
Experimental Protocol:
Step 1: Acetylation of 6-Nitroindole
This protocol is adapted from established methods for the acetylation of indole derivatives.[6][13]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitroindole (1.0 eq) in acetic anhydride (10 eq).
-
Addition of Base: To this suspension, add triethylamine (3.0 eq) dropwise at room temperature. The use of a base like triethylamine is crucial for facilitating the reaction.[12]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-Acetyl-6-nitro-1H-indol-3-yl acetate as a crystalline solid.
Potential Applications in Drug Development and Research
The unique combination of a nitro group and acetyl functionalities on an indole scaffold suggests several potential applications in drug discovery and as a research tool.
Anticancer and Antimicrobial Potential
Nitroaromatic compounds have a well-established history as antimicrobial and anticancer agents.[3] The nitro group can undergo bioreduction in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to form reactive cytotoxic species.[14] Substituted 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity.[15][16] Therefore, 1-Acetyl-6-nitro-1H-indol-3-yl acetate is a promising candidate for screening in these therapeutic areas.
Figure 2: Potential biological targets and outcomes.
Neurological Activity
Indole derivatives are known to interact with various receptors in the central nervous system, including serotonin receptors.[17] The introduction of a nitro group can modulate this activity. For instance, 4-nitroindole derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists.[17] The target compound could be explored for its potential in treating neurological disorders.
Research Tool in Microbiology
1-acetyl-1H-indol-3-yl acetates are precursors to chromogenic substrates used for the detection of enzymatic activity in microorganisms.[6] The 6-nitro substituent could potentially be used to develop novel substrates with different specificities or indicator properties.
Safety and Handling
Nitroaromatic compounds are known to be toxic and potentially mutagenic, and some are suspected carcinogens.[14][18] Therefore, strict safety precautions are necessary when handling 1-Acetyl-6-nitro-1H-indol-3-yl acetate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing and reducing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
1-Acetyl-6-nitro-1H-indol-3-yl acetate represents a novel chemical entity with significant potential for applications in drug discovery and as a specialized research tool. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential utility. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The anticipated biological activities, extrapolated from related compounds, warrant further investigation of this molecule's therapeutic potential. As with all nitroaromatic compounds, appropriate safety measures must be strictly adhered to during its handling and use.
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